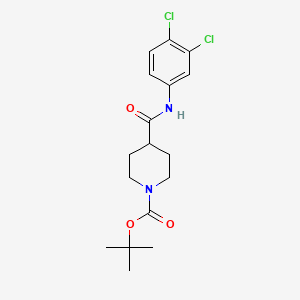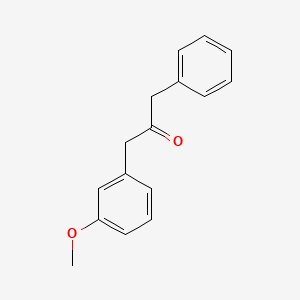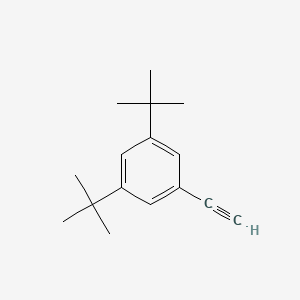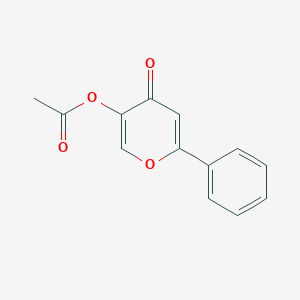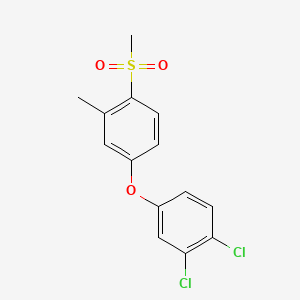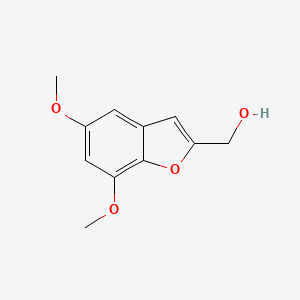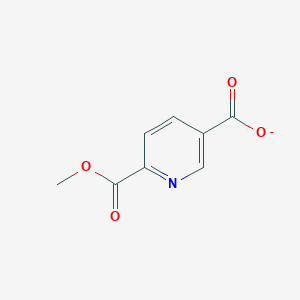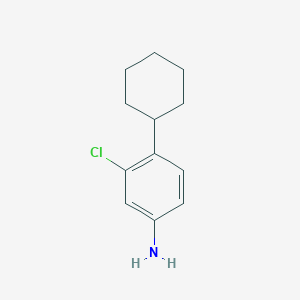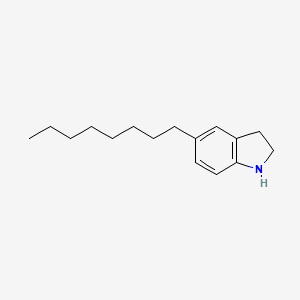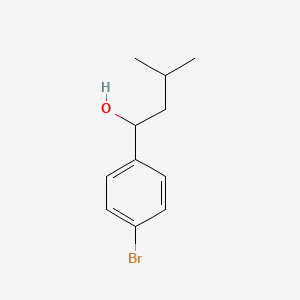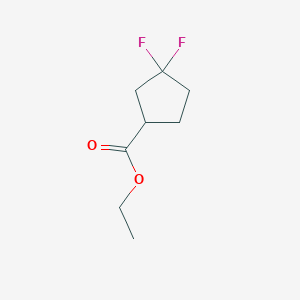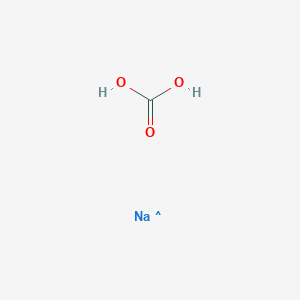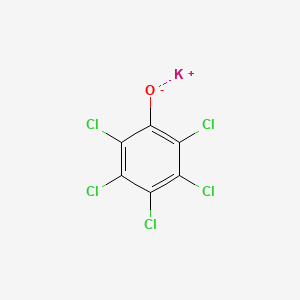![molecular formula C11H11NO3 B8646184 3-[4-(Methylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B8646184.png)
3-[4-(Methylcarbamoyl)phenyl]prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Methylcarbamoyl)phenyl]prop-2-enoic acid is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Methylcarbamoyl)phenyl]prop-2-enoic acid involves several steps, each requiring specific conditions and reagents. The detailed synthetic routes can be found in specialized chemical synthesis databases. Generally, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
化学反应分析
Types of Reactions
3-[4-(Methylcarbamoyl)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents include acids, bases, oxidizing agents, and reducing agents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are valuable in further chemical synthesis and applications.
科学研究应用
3-[4-(Methylcarbamoyl)phenyl]prop-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent and intermediate in the synthesis of other chemical compounds.
Biology: It is used in biochemical assays and as a probe to study biological processes.
Medicine: It has potential therapeutic applications and is studied for its effects on various biological targets.
Industry: It is used in the production of materials, coatings, and other industrial products.
作用机制
The mechanism of action of 3-[4-(Methylcarbamoyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The detailed molecular mechanisms are studied using advanced techniques like molecular docking and biochemical assays .
属性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC 名称 |
3-[4-(methylcarbamoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H11NO3/c1-12-11(15)9-5-2-8(3-6-9)4-7-10(13)14/h2-7H,1H3,(H,12,15)(H,13,14) |
InChI 键 |
DPBKEHKMLPTJFE-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC=C(C=C1)C=CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
